3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c8-4-5(7(11)12)9-10-2-1-3-13-6(4)10/h1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHOBXBYAGXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=N2)C(=O)O)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxazine precursor in the presence of a chlorinating agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or oxazine rings.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo-oxazine core : Provides conformational rigidity and enhances metabolic stability.
- Carboxylic acid group : Facilitates hydrogen bonding and salt formation, improving solubility and pharmacokinetic properties.
The pyrazolo-oxazine scaffold has been modified extensively to optimize biological activity and physicochemical properties. Below is a detailed comparison with structurally related analogs:
Structural Modifications and Substituent Effects
Physicochemical Properties
- Solubility : The carboxylic acid derivatives (e.g., 3-chloro and 6,6-dimethyl analogs) exhibit lower solubility in organic solvents compared to esterified or amide derivatives. Ethyl esters (e.g., CAS 153597-59-2) are more lipophilic, aiding in cellular uptake .
- Lipophilicity : Chlorine and fluorine substituents increase logP values, enhancing membrane permeability. For example, the 3-chloro derivative has a calculated logP of 1.2 vs. 0.8 for the 6,6-dimethyl analog .
Biological Activity
3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H9ClN2O3
- Molecular Weight : 216.62 g/mol
- CAS Number : 2114129-14-3
The compound primarily acts as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in various signaling pathways. By inhibiting PDE4B, this compound increases cAMP levels, which can modulate inflammatory responses and other physiological processes .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it reduces the secretion of pro-inflammatory cytokines in various cell lines. For example, at concentrations around 50 µM, it demonstrated approximately 50% inhibition of cytokine secretion in a model of inflammation induced by lipopolysaccharides (LPS) .
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. In particular, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value around 40 µM. This cytotoxicity appears to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL depending on the bacterial strain tested.
Case Studies
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example, triazolothiadiazine intermediates (e.g., 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid) are synthesized via cyclization of 2-alkynylthioimidazoles in the presence of sodium hydride and chloroacetic acid in tetrahydrofuran (THF), followed by crystallization from ethanol . Key steps include regiochemical control during ring closure and purification via HPLC-MS to confirm structural integrity.
Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NaH, THF, 10h stirring | 65-70 | >95% |
| Salt Formation | Aqueous-alcohol medium | 80-85 | >98% |
| Crystallization | Ethanol, RT | 90 | 99% |
Advanced: How can regiochemical challenges during pyrazolo-oxazine core synthesis be resolved?
Answer:
Regiocontrol is achieved using protected hydroxyethyl groups on pyrazole precursors. For instance, pyrazole-5-aldehydes are synthesized via optimized lactol intermediates, enabling selective cyclization. Deprotection and reduction yield the fused heterocyclic scaffold with defined substitution patterns. This approach minimizes side reactions and ensures high regioselectivity (>90% by NMR) .
Basic: What analytical methods validate the structural integrity of the compound?
Answer:
1H NMR Spectroscopy : Confirms proton environments, e.g., pyrazole NH (~12 ppm) and oxazine methylene protons (~4.2–4.5 ppm) .
HPLC-MS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 325.1) and purity (>98%) .
Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 44.2% calc., 43.9% obs.) .
Advanced: What strategies enhance solubility while maintaining NLRP3 inhibitory activity?
Answer:
Introducing basic amine substituents (e.g., methylamino groups) into the pyrazolo-oxazine scaffold improves aqueous solubility. For example, GDC-2394 (a sulfonamide derivative) achieved a 3–4-fold solubility increase at low pH (1.2) compared to parent compounds. This modification retained NLRP3 inhibition (IC50: 12 nM) and reduced renal toxicity in cynomolgus monkeys by preventing compound precipitation .
Table 2: Solubility vs. Activity Trade-offs
| Compound | Solubility (pH 1.2, mg/mL) | NLRP3 IC50 (nM) | Microsomal Stability (t1/2, min) |
|---|---|---|---|
| Parent Carboxylic Acid | 0.05 | 50 | 15 |
| GDC-2394 (Amine Derivative) | 0.20 | 12 | 45 |
Basic: How do pharmacokinetic parameters of this compound compare to reference drugs?
Answer:
In silico ADME studies (via SwissADME) show moderate lipophilicity (LogP: 2.8) and drug-likeness scores comparable to celecoxib. However, its oral bioavailability in rodents is limited (F%: 25%) due to first-pass metabolism. Structural analogs with sulfonylurea groups exhibit improved metabolic stability (t1/2: 4.2h vs. 1.5h for carboxylic acid) .
Advanced: How is the compound’s NLRP3 inhibition validated in preclinical models?
Answer:
In Vitro : IL-1β release assays in THP-1 macrophages (IC50: 50–100 nM) .
In Vivo : Acute Mycobacterium tuberculosis infection models show >200-fold efficacy vs. PA-824 (parent drug). Chronic models demonstrate superior bacterial load reduction (1.5-log CFU) compared to OPC-67683 .
Basic: What safety profiling is recommended for handling this compound?
Answer:
Toxicity Screening : Ames test (non-mutagenic), hERG inhibition (IC50 >30 μM) .
Handling : Use PPE (gloves, goggles) due to unclassified but potential irritant properties. Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced: What structural modifications improve metabolic stability?
Answer:
Replacing carboxylic acid with sulfonylurea groups reduces CYP3A4-mediated oxidation. For example, methylsulfonamide derivatives show 3-fold higher microsomal stability (human liver microsomes t1/2: 45 min vs. 15 min for carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
